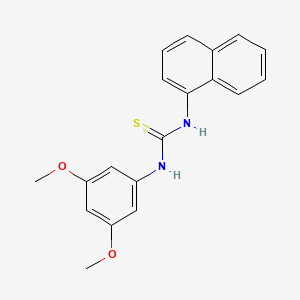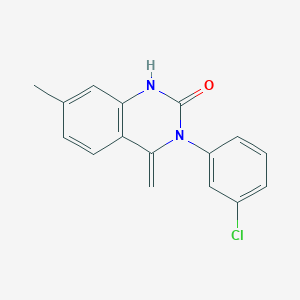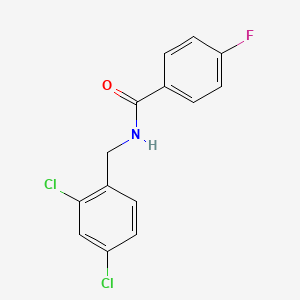
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide, also known as BHCT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BHCT belongs to the class of hydrazinecarbothioamide derivatives and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and antioxidant effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of reactive oxygen species (ROS). This compound's anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have reported that this compound reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD). This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound's stability and shelf-life may be a limitation for long-term experiments, and its potential interactions with other compounds should be considered.
Future Directions
There are several future directions for 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide research. One potential direction is to investigate its potential as a novel anti-inflammatory and antioxidant agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anticancer agent and its synergistic effects with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other compounds.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods, and its scientific research applications include its anti-inflammatory, antioxidant, and anticancer properties. This compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has been synthesized through various methods, including the reaction of furoyl chloride with cyclohexylhydrazinecarbothioamide in the presence of a base, such as triethylamine. Another method involves the reaction of 5-bromo-2-furoic acid with cyclohexylhydrazinecarbothioamide in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide. The yield of this compound through these methods has been reported to be around 70-80%.
Scientific Research Applications
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and antioxidant agent. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
properties
IUPAC Name |
1-[(5-bromofuran-2-carbonyl)amino]-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2S/c13-10-7-6-9(18-10)11(17)15-16-12(19)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIMQNKKIGOHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5711257.png)

![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)




![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5711306.png)
![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)
![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)
![N'-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5711351.png)